molecular formula C9H15Cl6O4P B13743196 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate CAS No. 26604-51-3

1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate

Cat. No.: B13743196
CAS No.: 26604-51-3
M. Wt: 430.9 g/mol
InChI Key: YAOMHRRYSRRRKP-UHFFFAOYSA-N
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Description

1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is a chlorinated organophosphate ester (OPE) belonging to a class of chemicals widely used as flame retardants and plasticizers in materials such as polyurethane foams, resins, and latexes . These compounds are of significant research interest due to their additive nature, meaning they are not chemically bound to the host material and can potentially migrate into the environment . As a result, they have been detected in various environmental matrices, including indoor dust, air, and water systems . Researchers utilize this compound to study its environmental fate, transport, and persistence, as organophosphate esters like this one are not readily removed by wastewater treatment processes and can exhibit ecological toxicity . Toxicological studies on related chlorinated OPEs have shown potential for endocrine disruption, particularly affecting thyroid hormone systems, as well as indications of developmental toxicity, neurotoxicity, and carcinogenic potential in model organisms . The compound's mechanism of action as a flame retardant is primarily physical, acting in the vapor phase to interfere with the combustion process. From a toxicological perspective, while some organophosphates act by inhibiting acetylcholinesterase, this specific mode is not considered a primary mechanism for this compound, which appears to have low acute toxicity . Its key research applications include material science, where it serves as a model additive flame retardant, and environmental science and toxicology, where it is used to investigate the ecological and health impacts of chlorinated phosphates. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

26604-51-3

Molecular Formula

C9H15Cl6O4P

Molecular Weight

430.9 g/mol

IUPAC Name

1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate

InChI

InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3

InChI Key

YAOMHRRYSRRRKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methodologies for Chloropropyl Phosphate Esters

Synthesis via Phosphorus Oxychloride and Epoxy Chloropropane Catalysis

The most established industrial and laboratory method for preparing tris(2,3-dichloropropyl) phosphate involves the reaction of phosphorus oxychloride (POCl₃) with epoxy chloropropane (epichlorohydrin) under catalysis by aluminium chloride (AlCl₃). This method is directly applicable and adaptable to the preparation of mixed chloropropyl phosphate esters such as 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate by controlling the stoichiometry and reaction conditions.

Process Overview:
  • Step 1: Catalytic Esterification

    • Phosphorus oxychloride is introduced into a reactor.
    • Aluminium chloride catalyst (1–4% by weight relative to POCl₃) is added.
    • Epoxy chloropropane is dripped slowly into the reactor at 50–70 °C over approximately 3 hours.
    • The reaction mixture is maintained at 60–80 °C for 1–2 hours post-addition to complete esterification.
  • Step 2: Alkali Washing and Purification

    • The crude reaction mixture is washed with a 3% sodium carbonate (Na₂CO₃) solution to neutralize residual acid and remove impurities.
    • After settling, the aqueous layer is separated.
    • The organic layer is washed again with water to remove residual alkali and salts.
    • The purified organic phase is subjected to distillation to remove unreacted epoxy chloropropane, moisture, and low-boiling impurities.
    • Finally, nitrogen purging is used to remove residual moisture and odors, achieving moisture content below 0.05% and high purity.
Chemical Equation (Simplified):

$$
\text{POCl}3 + 3 \ \text{Epoxy chloropropane} \xrightarrow[\text{AlCl}3]{\text{catalysis}} \text{Tris(2,3-dichloropropyl) phosphate} + 3 \ \text{HCl}
$$

This method yields a colorless to light yellow viscous liquid with high flame retardant efficacy.

Representative Experimental Data:
Parameter Embodiment 1 Embodiment 2 Embodiment 3
Phosphorus oxychloride (kg/mol) 153.33 (1000 mol) 153.33 (1000 mol) 153.33 (1000 mol)
Aluminium chloride (kg) 3.07 4.61 2.30
Epoxy chloropropane (kg/mol) 290.51 (3140 mol) 292.55 (3162 mol) 296.25 (3202 mol)
Reaction temperature (°C) 60–70 60–70 60–70
Reaction time (hours) 3 (addition) + 1 (hold) 3 (addition) + 1 (hold) 3 (addition) + 1 (hold)
Purification method Alkali wash, distillation, nitrogen purge Alkali wash, distillation, nitrogen purge Alkali wash, distillation, nitrogen purge
Product appearance Colorless transparent liquid Colorless transparent liquid Colorless transparent liquid

This method has been demonstrated to produce phosphate esters with superior purity compared to prior art, as confirmed by quality analysis tests.

Alternative Preparation: Catalytic Reaction of Dichloropropanol with Phosphorus Pentoxide

A related preparation approach for tris(1,3-dichloropropyl) phosphonate involves the reaction of dichloropropanol with phosphorus pentoxide (P₂O₅) catalyzed by solid acid catalysts. Although this method is more specific to phosphonates than phosphates, it provides insights into alternative synthetic routes for chlorinated propyl phosphate derivatives.

  • Reactants: Dichloropropanol and phosphorus pentoxide.
  • Catalyst: Solid acid catalyst (e.g., acidic ion-exchange resins).
  • Conditions: Controlled temperature to facilitate esterification without decomposition.
  • Advantages: Potentially milder conditions and fewer side products.

This method is less commonly applied industrially for phosphate esters but may be adapted for specific chloropropyl phosphate compounds.

Analytical and Purification Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to quantify residual reactants and by-products.
  • Moisture Content: Karl Fischer titration ensures moisture levels below 0.05% to maintain compound stability and performance.
  • Distillation: Vacuum distillation is employed to remove unreacted monomers and low-boiling impurities without thermal degradation of the phosphate ester.
  • Nitrogen Purging: Applied post-distillation to eliminate dissolved gases and residual odors, enhancing product quality.

Summary Table of Preparation Parameters

Preparation Step Conditions/Parameters Purpose
Raw materials Phosphorus oxychloride, epoxy chloropropane Starting reagents for ester formation
Catalyst Aluminium chloride (1–4% w/w of POCl₃) Catalyzes ring-opening and esterification
Temperature 50–80 °C Optimizes reaction rate and selectivity
Reaction time 3 hours addition + 1–2 hours hold Ensures complete conversion
Alkali wash 3% sodium carbonate solution Neutralizes acid and removes impurities
Separation Static layering and phase separation Removes aqueous impurities
Distillation Vacuum distillation at controlled temperature Purifies product by removing volatiles
Nitrogen purge Post-distillation nitrogen flow Removes moisture and odors

Research and Industrial Perspectives

  • The aluminium chloride-catalyzed reaction of phosphorus oxychloride with epoxy chloropropane is widely recognized for its efficiency and scalability in producing high-purity chloropropyl phosphate esters, including tris(2,3-dichloropropyl) phosphate and related compounds.
  • The control of molar ratios, catalyst concentration, temperature, and purification steps critically influences product purity and yield.
  • Innovations focus on optimizing catalyst loading and reaction parameters to minimize by-products and environmental impact.
  • Alternative catalysts and solid acid systems are under investigation to improve selectivity and reduce corrosive waste.
  • The flame retardant properties of these phosphate esters make them valuable additives in polymers such as polyvinyl chloride (PVC), polyurethane foams, and epoxy resins.

Chemical Reactions Analysis

1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions may yield simpler organophosphorus compounds.

    Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].

Scientific Research Applications

Flame Retardant Applications

TDCPP is primarily used as a flame retardant in various materials, particularly in the production of flexible polyurethane foams for furniture and mattresses. Its effectiveness in reducing flammability has made it a preferred choice in the textile and plastics industries.

Case Study: Furniture Industry

A study conducted on the effectiveness of TDCPP in polyurethane foam showed a significant reduction in ignition time and heat release rate compared to untreated samples. This application is crucial for enhancing fire safety standards in residential and commercial settings.

Environmental Research

Research indicates that TDCPP has potential environmental impacts due to its persistence and bioaccumulation properties. Studies have focused on its degradation pathways and effects on aquatic ecosystems.

Case Study: Aquatic Toxicity

Research published in environmental journals has documented the toxic effects of TDCPP on aquatic organisms, highlighting its potential to disrupt endocrine systems in fish. This has raised concerns about its use and prompted further investigation into safer alternatives.

Health Risk Assessments

The compound has been classified as a possible human carcinogen by various health organizations due to its association with cancer risks observed in animal studies. This classification has led to increased scrutiny regarding its use in consumer products.

Case Study: Health Impact Studies

A comprehensive review of health impact studies revealed correlations between TDCPP exposure and adverse health outcomes, including developmental and reproductive toxicity. These findings have influenced regulatory policies concerning its use in consumer goods.

Industrial Applications

In addition to its role as a flame retardant, TDCPP is utilized in industrial applications such as coatings and adhesives. Its chemical stability and resistance to heat make it suitable for these purposes.

Case Study: Coatings Industry

An investigation into the use of TDCPP in industrial coatings demonstrated improved thermal stability and performance under high-temperature conditions, making it valuable for automotive and aerospace applications.

Regulatory Perspectives

Due to the potential health and environmental risks associated with TDCPP, various regulatory bodies are evaluating its safety profile. This includes assessing exposure levels in consumer products and considering bans or restrictions on its use.

Regulatory Actions

Recent regulatory actions have included proposals to phase out TDCPP from certain applications, particularly those involving direct human contact or exposure.

Mechanism of Action

The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Appearance : Pale yellow or colorless viscous liquid .
  • Density : 1.487 g/cm³ at 25°C .
  • Solubility: Miscible in organic solvents (e.g., ethanol, benzene) but poorly soluble in water (0.01% at 30°C) .
  • Viscosity : 1600–1900 cP at 25°C .
  • Thermal Stability : Decomposes at 480.1°C under standard pressure .

Health and Environmental Concerns:

Epidemiological studies associate it with reprotoxicity, neurotoxicity, and respiratory effects in humans . It has been detected in indoor dust, human urine, and breast milk, with median concentrations in European indoor environments reaching 1,200 ng/g .

Comparison with Similar Compounds

The following table compares TDCPP with structurally analogous organophosphorus flame retardants (OPFRs):

Property TDCPP TCEP (Tris(2-chloroethyl) phosphate) TCPP (Tris(1-chloro-2-propyl) phosphate) TPHP (Triphenyl phosphate)
Molecular Formula C₉H₁₅Cl₆O₄P C₆H₁₂Cl₃O₄P C₉H₁₈Cl₃O₄P C₁₈H₁₅O₄P
Molecular Weight 430.9 g/mol 285.5 g/mol 327.6 g/mol 326.3 g/mol
Chlorine Content 49% 37.3% 32.5% 0%
Primary Use Flexible PU foam, PVC Rigid PU foam, adhesives Insulation foams, coatings Electronics, plastics
Environmental Presence 229–1,175 ng/L in snow 50–300 ng/L in water 200–800 ng/L in dust 100–500 ng/L in dust
Toxicity Reprotoxic, neurotoxic Carcinogenic (IARC Group 2B) Limited data, suspected endocrine disruptor Endocrine disruptor

Structural and Functional Differences:

Chlorine Substitution :

  • TDCPP contains two chlorine atoms per propyl group (2,3-dichloro), enhancing flame retardancy via synergistic P-Cl effects. In contrast, TCEP and TCPP have single chlorine substitutions (2-chloroethyl and 1-chloro-2-propyl, respectively), resulting in lower halogen content and reduced efficacy .
  • TPHP lacks chlorine, relying solely on phosphorus for flame inhibition, making it less effective in high-temperature applications .

Environmental Persistence: TDCPP’s low water solubility and high log Kow (~4.5) favor adsorption to organic matter, leading to accumulation in sediments and biota .

Human Exposure Pathways :

  • TDCPP and TCPP dominate indoor dust samples due to their use in furniture and insulation, whereas TCEP is prevalent in industrial settings .
  • TPHP is frequently detected in personal care products, leading to dermal exposure .

Regulatory Status :

  • TDCPP is restricted under REACH (EU) due to reproductive toxicity, while TCEP is banned in children’s products under CPSIA (USA) .
  • TCPP and TPHP face fewer regulations but are under scrutiny for endocrine-disrupting effects .

Critical Research Findings

  • TDCPP vs. TDCIPP : A structural isomer, tris(1,3-dichloropropyl) phosphate (TDCIPP) , shows similar flame retardancy but higher volatility, increasing inhalation risks .
  • Epidemiological Data : TDCPP exposure correlates with 40% increased eczema risk and impaired neurodevelopment in children, whereas TCPP is linked to respiratory irritation .
  • Degradation : TDCPP resists aerobic and anaerobic degradation, with half-lives exceeding 100 days in soil, compared to 30 days for TCPP .

Biological Activity

1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate, commonly referred to as TDCPP (Tris(1,3-dichloro-2-propyl) phosphate), is an organophosphate compound widely used as a flame retardant. Its biological activity has garnered significant attention due to its potential health impacts and environmental persistence.

  • Molecular Formula : C6H12Cl6O4P
  • Molecular Weight : 360.8 g/mol
  • CAS Number : 59440-90-3

Toxicokinetics and Metabolism

TDCPP is absorbed through various routes including dermal and oral exposure. Studies indicate that it can be readily absorbed through the skin, with significant systemic distribution observed in animal models. Key findings include:

  • Absorption : Experimental data suggest extensive dermal absorption in rats, with rates reported to be higher than other organophosphates like tris(2,3-dibromopropyl) phosphate .
  • Metabolism : The primary urinary metabolite identified is bis(1,3-dichloro-2-propyl) phosphate. Metabolic pathways involve the conversion of TDCPP into several metabolites through hepatic microsomal systems .

Acute Toxicity

TDCPP exhibits low to moderate acute toxicity. The LD50 values are:

  • Oral (rats): 2830 mg/kg
  • Dermal (rats): >2000 mg/kg .

Chronic Toxicity

Long-term exposure studies have revealed concerning effects:

  • Liver and Kidney Impact : Increased liver and kidney weights were observed in mice fed TDCPP over three months. Significant histopathological changes were noted at higher doses .
  • Mortality Rates : High-dose groups experienced increased mortality rates within a month of exposure .

Endocrine Disruption and Reproductive Effects

Recent studies have highlighted TDCPP's potential as an endocrine disruptor. Research involving zebrafish embryos demonstrated that exposure to low concentrations of TDCPP significantly altered hormone levels:

  • Hormonal Changes : Increased plasma estradiol and testosterone levels were observed in females, while fecundity was notably reduced .
  • Gene Expression : Real-time PCR analyses indicated that exposure affected the expression of genes involved in the hypothalamic-pituitary-gonadal (HPG) axis, linking chemical exposure to reproductive health outcomes .

Case Study 1: Zebrafish Reproductive Health

A study assessed the impact of TDCPP on zebrafish from fertilization until sexual maturation:

  • Exposure Levels : Fish were exposed to concentrations of 0, 4, 20, and 100 μg/L.
  • Findings : Significant reductions in egg production were noted alongside hormonal alterations .

Case Study 2: Long-term Dietary Exposure in Rodents

A chronic exposure study on Sprague-Dawley rats evaluated the effects of TDCPP over a period of 12 to 24 months:

  • Dosing Regimens : Rats received varying doses (0, 5, 20, and 80 mg/kg-d).
  • Outcomes : Increased mortality and significant weight changes in liver and kidneys were observed at higher doses .

Summary of Biological Activity

The biological activity of TDCPP raises concerns regarding its safety as a flame retardant. Key points include:

Biological ActivityObservations
AbsorptionHigh dermal absorption; systemic distribution confirmed
MetabolismMajor metabolite is bis(1,3-dichloro-2-propyl) phosphate
Acute ToxicityLD50 values indicate low to moderate toxicity
Chronic ToxicityIncreased organ weights; mortality observed at high doses
Endocrine DisruptionAltered hormone levels; reduced reproductive success in aquatic models

Q & A

Q. What are the standard methods for synthesizing and characterizing TDCPP?

TDCPP is synthesized via esterification of phosphorus oxychloride with 2,3-dichloropropanol. Key characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment .
  • Acid value determination (≤0.3 mg KOH/g) using GB1668-81 standard .
  • Viscosity measurements (8 cm²/s at 25°C) and density (1.5 g/cm³) for physical property validation .
  • Phosphorus (6.9%) and chlorine (49%) content analysis via elemental analysis .

Q. How can TDCPP be reliably detected in environmental or polymer matrices?

GC-MS is the gold standard for detecting TDCPP in polyurethane foams and environmental samples, as per HG/T 2228-2014 and JDS4 survey protocols . Sample preparation involves solvent extraction (e.g., benzene or ethanol) due to TDCPP’s low water solubility (0.01% at 30°C) .

Q. What are the primary applications of TDCPP in materials science?

TDCPP is a halogenated flame retardant used in:

  • Polyurethane foams : 5–20% additive reduces self-ignition time from 8.6 sec to 0.3 sec .
  • Epoxy resins and PVC : Enhances fire resistance while maintaining mechanical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and solubility data for TDCPP?

Discrepancies arise from isomer variability (e.g., 1,3-dichloropropyl vs. 2,3-dichloropropyl groups) and analytical method sensitivity:

  • Molecular weight : 428 (empirical) vs. 430.9048 (theoretical) due to isotopic chlorine variations .
  • Solubility : Reported values (0.01% at 30°C vs. "insoluble") depend on solvent polarity and temperature calibration . Validate via controlled solubility trials with HPLC-grade solvents .

Q. What experimental designs are recommended for assessing TDCPP’s immunotoxicity and environmental persistence?

  • In vivo models : Use murine studies (e.g., 28-day oral exposure) to evaluate immunotoxicity, referencing NTP protocols for dose-response analysis .
  • Environmental persistence : Conduct OECD 301/302 biodegradation tests and monitor hydrolysis rates (pH-dependent) in aquatic systems .

Q. How can cross-contamination with structurally similar compounds (e.g., TCPP) be mitigated in analytical workflows?

TDCPP is often confused with tris(1-chloro-2-propyl) phosphate (TCPP, CAS 13674-84-5) due to nomenclature errors:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and MS/MS detection to distinguish isomers .
  • Reference standards : Source certified TDCPP (CAS 78-43-3) to avoid trace TCPP contamination .

Q. What methodologies address conflicting toxicity data in TDCPP studies?

Variability in toxicity results (e.g., teratogenicity vs. non-carcinogenicity) may stem from:

  • Impurity profiles : Commercial TDCPP often contains 1,3-dichloropropyl isomers; purify via column chromatography .
  • Host susceptibility : Control for genetic differences in murine models using inbred strains .

Data Contradiction Analysis

Q. Why do studies report conflicting results on TDCPP’s thermal stability?

Thermal degradation products (e.g., chlorinated dioxins) vary with pyrolysis conditions:

  • Controlled studies : Use thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to map decomposition pathways .
  • GC-MS post-analysis : Identify and quantify volatile chlorinated byproducts .

Methodological Recommendations

  • Sample Purity : Verify via NMR (³¹P and ¹H) to confirm absence of isomers like tris(1,3-dichloropropyl) phosphate .
  • Ecotoxicity Testing : Follow OECD 210 guidelines for fish embryo assays to assess aquatic toxicity thresholds .

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